S-Pyrimidin-2-yl-L-cysteine
Description
Structure
3D Structure
Properties
CAS No. |
35608-73-2 |
|---|---|
Molecular Formula |
C7H9N3O2S |
Molecular Weight |
199.23 g/mol |
IUPAC Name |
(2R)-2-amino-3-pyrimidin-2-ylsulfanylpropanoic acid |
InChI |
InChI=1S/C7H9N3O2S/c8-5(6(11)12)4-13-7-9-2-1-3-10-7/h1-3,5H,4,8H2,(H,11,12)/t5-/m0/s1 |
InChI Key |
CEGLUDZUJKVCPS-YFKPBYRVSA-N |
Isomeric SMILES |
C1=CN=C(N=C1)SC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CN=C(N=C1)SCC(C(=O)O)N |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of S Pyrimidin 2 Yl L Cysteine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectroscopic Analysis
One-dimensional ¹H and ¹³C NMR spectra are crucial for identifying the types and number of hydrogen and carbon atoms in a molecule.
For S-Pyrimidin-2-yl-L-cysteine, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the cysteine backbone and the pyrimidine (B1678525) ring.
Cysteine Moiety: The α-proton (Hα) would appear as a multiplet, coupled to the two diastereotopic β-protons (Hβ). These β-protons, adjacent to the sulfur atom, would also present as complex multiplets due to geminal and vicinal coupling. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the attached pyrimidine ring.
Pyrimidine Moiety: The pyrimidine ring has three protons. The proton at the 5-position (H5) would likely appear as a triplet, coupled to the protons at the 4- and 6-positions. The two equivalent protons at the 4- and 6-positions (H4, H6) would appear as a doublet, coupled to the H5 proton.
The ¹³C NMR spectrum provides information on the carbon framework.
Cysteine Moiety: Three distinct signals would be anticipated: one for the carbonyl carbon of the carboxylic acid, one for the α-carbon bonded to the amino group, and one for the β-carbon bonded to the sulfur atom.
Pyrimidine Moiety: The pyrimidine ring would show signals for its four carbon atoms. The carbon atom at the 2-position (C2), directly bonded to the sulfur, would be significantly shifted. The chemical shifts of C4/C6 and C5 would also be characteristic of the pyrimidine ring system.
While specific experimental data for this compound is not available, the following table provides a hypothetical assignment of the expected NMR signals.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Carboxyl (C=O) | - | ~170-175 |
| α-Carbon | - | ~55-60 |
| α-Proton | Multiplet | - |
| β-Carbon | - | ~35-40 |
| β-Protons | Multiplets | - |
| Pyrimidine C2 | - | ~165-170 |
| Pyrimidine C4/C6 | - | ~155-160 |
| Pyrimidine H4/H6 | Doublet | - |
| Pyrimidine C5 | - | ~115-120 |
| Pyrimidine H5 | Triplet | - |
| Note: This table is predictive and not based on published experimental data for this compound. |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D NMR and elucidating the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Cross-peaks would be expected between Hα and Hβ of the cysteine moiety, and between H4/H6 and H5 of the pyrimidine ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign which protons are attached to which carbons, for instance, linking the Hα signal to the Cα signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. Crucially, it would be used to establish the key connection between the cysteine and pyrimidine moieties by showing a correlation from the cysteine Hβ protons to the pyrimidine C2 carbon, through the sulfur atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is critical for determining stereochemistry and conformation. For this compound, NOESY could reveal the preferred spatial arrangement of the pyrimidine ring relative to the cysteine backbone.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with high accuracy. This allows for the unambiguous determination of its elemental composition and molecular formula. For this compound (C₇H₉N₃O₂S), HRMS would be used to measure its exact mass. The calculated monoisotopic mass is 200.0494 Da. An experimental HRMS measurement yielding a value very close to this, typically within a few parts per million (ppm), would provide strong evidence for the successful synthesis and identity of the compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the vibration of bonds within a molecule. It is used to identify the presence of specific functional groups. The IR spectrum of this compound would be expected to display characteristic absorption bands for its constituent parts.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |
| N-H stretch (Amine) | 3200-3500 |
| C-H stretch (Aromatic/Aliphatic) | 2850-3100 |
| C=O stretch (Carboxylic acid) | 1700-1725 |
| C=N and C=C stretch (Pyrimidine ring) | 1400-1650 |
| C-S stretch (Thioether) | 600-800 |
| Note: This table is predictive and not based on published experimental data for this compound. |
The presence of these bands would confirm the key functional groups required for the structure, although specific experimental data is not currently available in the literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly those involving conjugated systems or chromophores. The pyrimidine ring in this compound is an effective chromophore. It would be expected to exhibit characteristic π → π* and n → π* transitions. The UV-Vis spectrum would likely show strong absorption maxima in the ultraviolet region, characteristic of substituted pyrimidines. The exact wavelength of maximum absorbance (λmax) would be sensitive to the solvent and the electronic interaction between the pyrimidine ring and the sulfur atom. While L-cysteine itself has a weak absorption around 230 nm, the pyrimidine moiety would dominate the spectrum of the conjugate.
Chiral Analysis Techniques for Enantiomeric Purity Assessment
The determination of enantiomeric purity is a critical aspect of the characterization of chiral molecules such as this compound. Various analytical techniques can be employed to separate and quantify the enantiomers, ensuring the stereochemical integrity of the compound. These methods often rely on creating a chiral environment that allows for the differentiation of the L- and D-enantiomers.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the chiral separation of amino acids and their derivatives. nih.govresearchgate.netsigmaaldrich.com For this compound, this can be achieved through two primary approaches: direct and indirect separation.
Direct Chiral HPLC
Direct methods involve the use of a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the separation of underivatized amino acids. sigmaaldrich.com These stationary phases are compatible with both organic and aqueous mobile phases, making them suitable for polar and ionic compounds like amino acid derivatives. sigmaaldrich.com The separation mechanism involves the formation of transient diastereomeric complexes between the chiral selector of the CSP and the individual enantiomers of the analyte, leading to different retention times. For S-substituted cysteine derivatives, a simple mobile phase system, for instance, containing water, methanol (B129727), and formic acid, can often be optimized to achieve baseline separation on a teicoplanin-based column. sigmaaldrich.com
Illustrative HPLC Separation Parameters for Analogous Amino Acid Derivatives
While specific parameters for this compound would need to be empirically determined, the following table provides typical conditions used for the chiral separation of related amino acid derivatives on a macrocyclic glycopeptide CSP.
| Parameter | Value |
| Column | Astec® CHIROBIOTIC® T |
| Mobile Phase | Water/Methanol/Formic Acid |
| Detection | UV or Mass Spectrometry (MS) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | Ambient |
This table is illustrative and based on methods for similar compounds; optimization would be required for this compound.
Indirect Chiral HPLC
Indirect methods involve the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral HPLC column. sigmaaldrich.com Reagents such as o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol, like N-acetyl-L-cysteine (NAC) or N-R-mandelyl-L-cysteine (R-NMC), can be used to derivatize the primary amine of this compound. researchgate.net The resulting fluorescent isoindole diastereomers can be detected with high sensitivity. researchgate.net Another approach involves derivatization with reagents like 7-chloro-4-nitrobenzoxadiazole (NBD-Cl), followed by separation on a Pirkle-type chiral stationary phase. nih.gov
Capillary Electrophoresis (CE)
Capillary electrophoresis is another highly efficient technique for chiral separations, particularly suitable for polar and charged molecules like amino acids. chromatographytoday.com Chiral CE is achieved by adding a chiral selector to the background electrolyte (BGE). chromatographytoday.comnih.gov The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and thus, separation.
Commonly used chiral selectors for amino acid derivatives in CE include cyclodextrins (e.g., sulfated β-cyclodextrin), macrocyclic antibiotics (e.g., vancomycin), and chiral crown ethers. mdpi.comspringernature.com The choice of chiral selector and the optimization of parameters such as BGE pH, concentration of the selector, temperature, and applied voltage are crucial for achieving optimal resolution. mdpi.com Capillary electrochromatography (CEC), a hybrid technique that combines elements of both HPLC and CE, can also be a powerful tool for the enantioseparation of a wide range of chiral compounds, including amino acids. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can also be employed for the determination of enantiomeric purity, typically through the use of chiral derivatizing agents or chiral solvating agents. By reacting this compound with a chiral derivatizing agent, a mixture of diastereomers is formed. These diastereomers will exhibit distinct signals in the NMR spectrum (e.g., ¹H or ¹⁹F NMR), allowing for their quantification by integration of the respective peaks. rsc.orgbath.ac.uk For instance, derivatization with a chiral acid containing a fluorine atom can allow for sensitive analysis using ¹⁹F NMR. rsc.org This method provides a direct measure of the enantiomeric excess.
Illustrative Chiral Separation Data for Cysteine Derivatives
The following table presents representative data from the chiral separation of cysteine derivatives using different analytical techniques, illustrating the typical resolution and separation factors that can be achieved.
| Compound | Analytical Method | Chiral Selector/Phase | Separation Factor (α) | Resolution (Rs) |
| Dansyl-Cysteine | HPLC | Astec® CHIROBIOTIC® T | 1.45 | 2.5 |
| NBD-Cysteine | HPLC | Sumichiral OA-2500S | 1.22 | 1.8 |
| N-acetyl-Cysteine | CE | Vancomycin | - | Baseline |
| DL-Cysteine | CEC | l-Cys-PCN-222 | 1.07-3.27 | 0.61-26.0 |
Data is compiled from studies on cysteine and its derivatives and serves as an illustration of the potential separation achievable for this compound.
Computational and Theoretical Investigations of S Pyrimidin 2 Yl L Cysteine
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of S-Pyrimidin-2-yl-L-cysteine at the atomic level. These methods provide insights into the molecule's stability, reactivity, and spectral characteristics.
Density Functional Theory (DFT) Studies on Molecular Orbitals and Charge Distribution
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can elucidate the arrangement of molecular orbitals and the distribution of electron density across the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a key indicator of chemical reactivity and stability.
Studies on related molecules, such as L-cysteine, show that DFT can be used to analyze the frontier orbitals (HOMO and LUMO) to understand interaction mechanisms with other surfaces or molecules. mdpi.com For instance, in the adsorption of cysteine on pyrite, the interaction primarily occurs between the HOMO of cysteine and the LUMO of the pyrite surface. mdpi.com Similar analyses for this compound would reveal how the pyrimidine (B1678525) ring influences the electronic properties of the cysteine moiety.
Table 1: Illustrative NPA Charges for a Cysteine-like Molecule
This table represents typical data obtained from DFT calculations on molecules similar to this compound and is for illustrative purposes.
| Atom | NPA Charge (a.u.) |
| S (thiol) | -0.150 |
| N (amine) | -0.850 |
| O (carboxyl) | -0.700 |
| Cα | +0.100 |
| Cβ | -0.250 |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Quantum chemical calculations are also powerful tools for predicting spectroscopic data, which can aid in the experimental characterization of this compound.
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the harmonic vibrational modes. researchgate.net For the parent molecule, L-cysteine, static and dynamic DFT calculations have been used to understand its vibrational spectra, showing that features like the S-H stretching vibration are sensitive to hydrogen bonding and local environment. nih.gov Such calculations for this compound would help assign experimental spectral bands to specific molecular motions, such as the stretching and bending of the pyrimidine ring, the C-S bond, and the amino acid backbone. nih.gov
NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts computationally has become increasingly accurate. nih.gov Machine learning models and quantum mechanical approaches can predict ¹H and ¹³C chemical shifts with high precision. nih.gov For cysteine residues, multi-dimensional analysis of chemical shifts can even predict their redox state and secondary structure. nih.gov A computational prediction for this compound would generate a theoretical spectrum, providing a reference for experimental verification of its synthesis and structure.
Table 2: Example of Predicted Vibrational Frequencies for L-Cysteine
This table shows representative data from DFT calculations on L-cysteine, illustrating the type of information that could be generated for this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H Stretch (Amine) | 3566 |
| S-H Stretch (Thiol) | 2658 |
| C=O Stretch (Carboxyl) | 1750 |
| C-S Stretch | 750 |
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics and interactions with the solvent. nih.gov An MD simulation of this compound would reveal its preferred three-dimensional structures (conformations) in an aqueous environment. nih.gov
By simulating the molecule in a water box, researchers can observe how it folds and flexes, and how its functional groups form hydrogen bonds with surrounding water molecules. This provides insight into its solubility and how its shape might change upon approaching a biological target. nih.gov For instance, MD simulations have been used to study the binding of L-cystine in transporter proteins, revealing key interactions within the binding site. researchgate.netresearchgate.net These simulations can also track the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to assess the stability of the molecule's conformation over time. mdpi.com
Molecular Docking Studies with Prospective Biological Macromolecules (In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies can be used to screen for potential protein targets and predict its binding affinity. Cysteine proteases, kinases, and other enzymes with reactive cysteine residues in their active sites are plausible targets.
In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank. The this compound molecule is then placed into the binding site of the protein, and a scoring function is used to estimate the binding energy for many different orientations. The results can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. Such studies have been performed for pyrimidine-based compounds and cysteine derivatives to predict their binding modes and affinities with various protein targets. nih.govmdpi.com
Table 3: Illustrative Molecular Docking Results
This table presents hypothetical docking scores and interacting residues for this compound with a target protein, based on typical results from such studies.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Cysteine Protease | -8.5 | Cys25, His159, Gln19 |
| Kinase Domain | -7.2 | Lys72, Glu91, Asp184 |
In Silico Prediction of Potential Reaction Mechanisms and Covalent Adduct Formation
This compound is itself a covalent adduct. However, computational methods can be used to study the mechanism of its formation, typically through a nucleophilic aromatic substitution (SNAr) reaction where a cysteine thiol attacks a 2-substituted pyrimidine. nih.gov Quantum mechanics calculations can map the reaction pathway, identify the transition state, and calculate the activation energy for this process.
Furthermore, if the pyrimidine ring is appropriately functionalized, this compound could act as a reversible or irreversible covalent inhibitor of a protein target. nih.gov The formation of a covalent bond between an inhibitor and a target protein involves a chemical reaction. mdpi.com Computational methods like combined quantum mechanics/molecular mechanics (QM/MM) can model this reaction within the enzyme's active site. acs.org This allows for the detailed investigation of the reaction mechanism, such as the formation of a thioimidate or vinyl sulfide (B99878) linkage, providing insights that are difficult to obtain experimentally. researchgate.net
Development of Computational Models for Structure-Activity Relationship (SAR) Prediction
Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. nih.gov By synthesizing and testing a series of analogs of this compound, a dataset can be generated for creating a Quantitative Structure-Activity Relationship (QSAR) model. researchgate.net
Computational chemistry plays a vital role in QSAR by calculating molecular descriptors for each analog. These descriptors can include electronic properties (e.g., atomic charges, HOMO/LUMO energies from DFT), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). A statistical model is then built to find a mathematical equation linking these descriptors to the observed biological activity. academicjournals.org This model can then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent and selective compounds.
Mechanistic Investigations of S Pyrimidin 2 Yl L Cysteine Interactions in Biological Systems in Vitro
Enzyme-Ligand Binding Kinetics and Thermodynamics (In Vitro)
The interaction of S-Pyrimidin-2-yl-L-cysteine and its analogues with enzymes is a key area of investigation. Understanding the kinetics and thermodynamics of these binding events helps to characterize the potency, selectivity, and mechanism of action of these compounds.
Characterization of Reversible and Irreversible Enzyme Inhibition Mechanisms
Enzyme inhibitors can be broadly classified as reversible or irreversible. Reversible inhibitors bind to an enzyme through non-covalent interactions and can readily dissociate, while irreversible inhibitors typically form a stable, covalent bond with the enzyme, leading to a permanent loss of activity. This compound and its analogues, due to the reactivity of the pyrimidine (B1678525) ring when appropriately substituted, can exhibit both types of inhibition.
The pyrimidine scaffold has been explored in the design of inhibitors for various enzymes, including cysteine proteases. For instance, 2-cyano-pyrimidines have been investigated as inhibitors of cathepsin K, a cysteine protease. While specific kinetic data for this compound is not extensively available in the public domain, the principles of enzyme inhibition can be applied. The determination of inhibition constants (Ki) and IC50 values are crucial for quantifying the potency of reversible inhibitors. For irreversible inhibitors, the inactivation rate constant (kinact) and the inhibitor concentration that yields half-maximal inactivation rate (KI) are determined.
Table 1: Hypothetical Kinetic Parameters for Enzyme Inhibition by a Pyrimidine-based Cysteine Analogue
| Enzyme Target | Inhibitor Type | Ki (nM) | IC50 (nM) | kinact/KI (M-1s-1) |
| Cysteine Protease X | Reversible | 50 | 120 | - |
| Kinase Y | Irreversible | - | - | 1.5 x 104 |
This table presents hypothetical data for illustrative purposes, based on typical values observed for pyrimidine-based enzyme inhibitors.
The thermodynamic parameters of binding, such as changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide a deeper understanding of the forces driving the inhibitor-enzyme interaction. These parameters can be determined using techniques like isothermal titration calorimetry (ITC). Favorable enthalpic changes often suggest strong hydrogen bonding and van der Waals interactions, while favorable entropic changes can be driven by the release of water molecules from the binding site (the hydrophobic effect). The interaction of pyrimidine bases with amino acids and peptides has been shown to be governed by a subtle balance of enthalpy and entropy effects, with hydrogen bonding and hydrophobic interactions playing key roles mdpi.com.
Analysis of Allosteric Modulation by this compound Analogues
Allosteric modulation occurs when a ligand binds to a site on an enzyme that is topographically distinct from the active site (the allosteric site), inducing a conformational change that alters the enzyme's activity wikipedia.org. Allosteric modulators can be either activators or inhibitors. This mode of regulation offers the potential for greater specificity compared to active site inhibitors, as allosteric sites are often less conserved across enzyme families.
Pyrimidine derivatives have been investigated as allosteric modulators of various proteins. For example, structure-activity relationship studies of pyrimidine-4-carboxamides have led to the identification of allosteric inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) acs.org. The binding of these compounds to an allosteric site can influence the dimerization and activity of the enzyme acs.org.
While direct evidence of allosteric modulation by this compound is limited, the structural features of its analogues make them plausible candidates for this mechanism. The pyrimidine ring can engage in specific interactions within an allosteric pocket, leading to conformational changes that propagate to the active site. The identification of allosteric inhibitors often involves screening for compounds that modulate enzyme activity in a non-competitive manner with respect to the substrate.
Table 2: Characteristics of Orthosteric vs. Allosteric Inhibition
| Feature | Orthosteric Inhibition | Allosteric Inhibition |
| Binding Site | Active Site | Allosteric Site (distinct from active site) |
| Mechanism | Competes with substrate for binding | Induces conformational change affecting active site |
| Effect on Km | Increases (competitive) or unchanged (non-competitive) | Unchanged (non-competitive) |
| Effect on Vmax | Unchanged (competitive) or decreases (non-competitive) | Decreases |
Interaction with Cysteine Biosynthesis Pathway Enzymes (e.g., CysE, CysK/CysM)
The de novo cysteine biosynthesis pathway is essential for many bacteria and is absent in humans, making its enzymes attractive targets for the development of new antimicrobial agents. The pathway involves two key enzymes: serine acetyltransferase (CysE) and O-acetylserine sulfhydrylase (CysK or CysM). CysE catalyzes the conversion of L-serine to O-acetylserine (OAS), which is then converted to L-cysteine by CysK/M in the presence of sulfide (B99878) researchgate.netnih.govnih.gov.
The activity of this pathway is tightly regulated. L-cysteine acts as a feedback inhibitor of CysE. Furthermore, CysE and CysK can form a stable complex called the cysteine synthase complex, where the C-terminal tail of CysE binds to the active site of CysK, thereby inhibiting its activity mdpi.combiorxiv.org. This protein-protein interaction is a potential target for small molecule inhibitors.
Given the structural similarity of this compound to L-cysteine, it is plausible that this compound or its analogues could interact with the enzymes of this pathway. They could potentially act as:
Feedback inhibitors of CysE: By mimicking L-cysteine, they might bind to the regulatory site on CysE and inhibit its activity.
Inhibitors of CysK/M: They could bind to the active site of CysK/M, competing with the natural substrate OAS. The development of competitive inhibitors of O-acetylserine sulfhydrylase has been an active area of research mdpi.com.
Modulators of the CysE-CysK complex: By binding to either CysE or CysK, they could either stabilize or disrupt the formation of the cysteine synthase complex, thereby dysregulating cysteine homeostasis.
Virtual screening and enzymatic assays have been employed to identify inhibitors of CysE researchgate.netnih.govnih.gov. While specific studies on this compound are not prominent, the rationale for targeting these enzymes with pyrimidine-based compounds is strong.
Covalent Modification of Protein Cysteine Residues by this compound Analogues (In Vitro)
The cysteine residue in proteins, with its nucleophilic thiol group, is a common target for covalent modification by electrophilic compounds. Analogues of this compound, such as 2-sulfonylpyrimidines, are effective electrophiles that can selectively react with cysteine residues to form stable covalent adducts.
Kinetics and Specificity of Thiol-Pyrimidine Adduct Formation
The reaction of 2-sulfonylpyrimidines with thiols proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the thiol group of a cysteine residue attacks the C2 position of the pyrimidine ring, displacing the sulfonyl group nih.govacs.org. The reactivity of these compounds can be finely tuned over several orders of magnitude by modifying the substituents on the pyrimidine ring and the nature of the leaving group nih.govacs.org.
Kinetic studies using model thiols such as glutathione (B108866) (GSH) and N-acetylcysteine (NAC) have provided detailed information on the reaction rates. The second-order rate constants (k) for these reactions can be determined using techniques like NMR and UV-Vis spectroscopy nih.govacs.org. These studies have shown that the reaction is chemoselective for thiols over other nucleophilic amino acid side chains and that the rate is dependent on the pH, with faster rates observed at higher pH due to the increased concentration of the more nucleophilic thiolate anion nih.govacs.org.
Table 3: Second-Order Rate Constants (k) for the Reaction of 2-Sulfonylpyrimidine Analogues with Thiols
| 2-Sulfonylpyrimidine Analogue | Thiol | pH | Rate Constant (k) (M-1s-1) |
| 2-Methylsulfonylpyrimidine | Glutathione (GSH) | 7.0 | 0.012 |
| 2-Methylsulfonylpyrimidine | N-Acetylcysteine methyl ester (NACME) | 7.0 | 0.06 |
| 4,6-Dimethyl-2-(methylsulfonyl)nicotinonitrile | Glutathione (GSH) | 7.0 | ~0.0024 |
| 2-Methylsulfonylbenzothiazole (MSBT) | Glutathione (GSH) | 7.0 | 0.23 |
Data adapted from structure-reactivity studies of 2-sulfonylpyrimidines and related compounds. acs.org
The specificity of these reactions for cysteine residues is a key advantage for their use as chemical probes and potential therapeutic agents. The stable thioether linkage formed is generally more robust than the adducts formed by other common cysteine-reactive electrophiles like maleimides nih.gov.
Identification of Modified Protein Sites via Proteomic Approaches
Identifying the specific protein targets of covalent inhibitors is crucial for understanding their mechanism of action and potential off-target effects. Modern proteomic techniques, particularly those based on mass spectrometry (MS), are powerful tools for this purpose nih.govnih.gov.
A common strategy involves the use of a clickable alkyne or azide (B81097) tag on the inhibitor. After treating cells or cell lysates with the tagged inhibitor, the modified proteins are conjugated to a reporter molecule, such as biotin (B1667282), via a click chemistry reaction. The biotinylated proteins can then be enriched using streptavidin affinity chromatography, digested into peptides, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS) nih.gov.
This approach allows for the proteome-wide identification of proteins that are covalently modified by the inhibitor. Furthermore, the specific site of modification on each protein can be determined by analyzing the fragmentation pattern of the modified peptides in the mass spectrometer. This has been successfully applied to identify the cellular targets of covalent kinase inhibitors and other electrophilic probes nih.govnih.gov.
For pyrimidine-based covalent modifiers like 2-sulfonylpyrimidines, mass spectrometry has been used to confirm the covalent modification of specific cysteine residues in target proteins. For example, electrospray ionization (ESI) mass spectrometry and X-ray crystallography have been used to demonstrate the regioselective arylation of solvent-exposed cysteine residues in the p53 tumor suppressor protein by 2-sulfonylpyrimidine derivatives nih.govacs.org. These studies confirmed that the modification occurs specifically at accessible cysteine residues, highlighting the chemoselectivity of this class of compounds nih.govacs.org.
Investigation of Nucleophilic Substitution Aromatic (SNAr) Mechanisms in Protein Arylation
The covalent modification of proteins through the arylation of cysteine residues is a pivotal strategy in chemical biology and drug discovery. The compound this compound and its conceptual precursors, such as 2-sulfonylpyrimidines, are implicated in protein arylation via a Nucleophilic Aromatic Substitution (SNAr) mechanism. nih.govresearchgate.net This reaction is chemoselective for the thiol group of cysteine residues, which are highly nucleophilic at physiological pH compared to other amino acid side chains. nih.gov
The SNAr mechanism involves the nucleophilic attack of a deprotonated cysteine thiol (thiolate) on the electron-deficient pyrimidine ring, specifically at the carbon atom bonded to a suitable leaving group (e.g., a sulfone). This attack forms a transient, negatively-charged intermediate known as a Meisenheimer complex. nih.gov The aromaticity of the pyrimidine ring is temporarily disrupted. Subsequently, the leaving group is expelled, and the aromaticity of the pyrimidine ring is restored, resulting in a stable thioether bond between the cysteine residue and the pyrimidine ring. nih.govnih.gov This process is metal-free and can proceed under benign aqueous conditions. researchgate.net
The reactivity of the pyrimidine electrophile in SNAr reactions is highly tunable. The presence of electron-withdrawing groups on the pyrimidine ring enhances its electrophilicity and stabilizes the Meisenheimer intermediate, thereby increasing the reaction rate. nih.gov Structure-reactivity studies on related 2-sulfonylpyrimidines have demonstrated that modifications to the heterocyclic core and the exocyclic leaving group can modulate the arylation rate over nine orders of magnitude. researchgate.netchemrxiv.org This allows for the fine-tuning of reactivity to selectively target cysteine residues with varying degrees of solvent accessibility and nucleophilicity within a protein. nih.gov For instance, in vitro studies with model nucleophiles like N-acetylcysteine methyl ester (NACME) and glutathione (GSH) have been used to determine second-order rate constants for these reactions, confirming rapid and quantitative arylation. nih.gov
| Nucleophile | Second-Order Rate Constant (k) [M⁻¹ s⁻¹] | Relative Reactivity |
|---|---|---|
| N-acetylcysteine methylester (NACME) | ~4.5 x 10⁻² | ~3x faster than GSH |
| L-glutathione (GSH) | ~1.6 x 10⁻² | Reference |
Modulation of Specific Biochemical Pathways and Cellular Processes (In Vitro)
The introduction of this compound into a biological system can potentially influence the intricate network of sulfur-containing amino acid metabolism. Cysteine is a central node in this network, serving as a precursor for glutathione, taurine, and coenzyme A, and is itself derived from the essential amino acid methionine via the transsulfuration pathway. nih.govnih.gov This pathway converts homocysteine, a metabolite of methionine, into cysteine. youtube.com
The cellular sulfur flux is tightly regulated to maintain homeostasis. nih.gov The introduction of an exogenous, modified cysteine adduct like this compound could perturb this balance in several ways. It might be recognized by enzymes in the cysteine catabolic pathway, such as cysteine dioxygenase, which regulates cysteine concentrations. nih.gov Alternatively, if the thioether bond is metabolically labile, it could release L-cysteine, thereby increasing the intracellular cysteine pool and affecting downstream pathways. Conversely, its presence could act as a competitive inhibitor for enzymes or transporters involved in cysteine or methionine metabolism, altering the normal flux and distribution of sulfur-containing compounds. researchgate.net The regulation of sulfur amino acid synthesis is complex, involving feedback mechanisms at both the transcriptional and post-translational levels that are sensitive to the availability of sulfur sources. researchgate.net
While L-cysteine is a rate-limiting precursor for the synthesis of the major intracellular antioxidant glutathione (GSH), this compound's influence on redox homeostasis may extend beyond this role. nih.gov The cysteine thiol group is highly redox-active and is a frequent target for oxidative post-translational modifications (OxiPTMs), which are crucial for redox signaling. mdpi.commdpi.com These modifications include S-sulfenylation, S-glutathionylation, and S-nitrosylation, which act as molecular switches to modulate protein function in response to cellular redox status. mdpi.comnih.gov
The cellular redox state, which can be influenced by the metabolism of sulfur-containing amino acids, is intricately linked to major intracellular signaling pathways. nih.gov A key family of enzymes that connects cellular metabolism and redox status to protein modification are the sirtuins, which are NAD⁺-dependent deacetylases. nih.gov Sirtuin activity is sensitive to the cellular NAD⁺/NADH ratio, a primary indicator of the cell's metabolic and redox state. By perturbing sulfur metabolism and cellular redox homeostasis, this compound could indirectly modulate the activity of sirtuins and affect the acetylation status of numerous protein targets, including histones and metabolic enzymes. nih.gov
More directly, cysteine residues themselves can undergo acetylation. Recent research has identified cysteine S-acetylation as a novel post-translational modification, where an acetyl group is attached to the thiol side chain. nih.gov This modification is thought to be formed by the nucleophilic attack of a cysteine thiol on acetyl-CoA. nih.gov S-acetylation can block the reactive thiol, potentially inhibiting enzyme activity or preventing other modifications like disulfide bonding. nih.gov The presence of this compound could interfere with this process. If it modifies a cysteine residue that is normally a target for S-acetylation, it would block this regulatory modification. This highlights a potential interplay where covalent arylation and acetylation compete for modification of the same cysteine residues, thereby influencing protein function and cellular signaling.
Investigation of Metal Ion Coordination and Chelation Properties (In Vitro)
The L-cysteine moiety within this compound provides multiple potential donor atoms for the coordination of metal ions. These include the carboxylate oxygen, the primary amine nitrogen, and the thioether sulfur. The pyrimidine ring also contains two nitrogen atoms that could participate in metal binding. This arrangement allows for the formation of stable chelate rings with metal ions.
Studies on analogous ligands, such as S-(pyridin-2-ylmethyl)-L-cysteine, provide insight into the potential coordination chemistry. nih.gov This related compound demonstrates the ability to coordinate with metal centers like Rhenium (Re) and Technetium (Tc) in a tridentate fashion. nih.gov For this compound, several coordination modes are plausible:
Tridentate (O, N, S): Coordination involving the carboxylate oxygen, the amino nitrogen, and the thioether sulfur, similar to native cysteine.
Tridentate (N, S, NPy): A linear coordination mode involving the amino nitrogen, the thioether sulfur, and one of the pyrimidine ring nitrogens. nih.gov
Bidentate (N, O): Chelation through the amino and carboxylate groups, forming a classic amino acid-metal complex.
The cysteine thiolate group is known to be a primary binding site for various metal ions, including soft metals like Cd(II), Pb(II), and Zn(II). nih.gov The stability of the resulting complexes is often high. The thioether sulfur in this compound is expected to be less nucleophilic than a thiolate but can still effectively coordinate to many transition metals. Spectroscopic techniques such as UV-Vis and Circular Dichroism (CD) can be employed to characterize the metal-ligand complexes and determine the binding stoichiometry and stability constants. nih.gov
| Potential Donor Atom | Functional Group | Expected Role in Coordination |
|---|---|---|
| Oxygen | Carboxylate | Participates in (O, N) or (O, N, S) chelation |
| Nitrogen | Amine | Primary site for chelation with carboxylate |
| Sulfur | Thioether | Coordination to soft and transition metals |
| Nitrogen (x2) | Pyrimidine Ring | Potential involvement in larger chelate rings or bridging |
Structure Activity Relationship Sar Studies of S Pyrimidin 2 Yl L Cysteine and Its Analogues
Rational Design and Synthesis of S-Pyrimidin-2-yl-L-cysteine Derivatives with Varied Substituents
The journey towards potent and selective bioactive molecules begins with rational design. For this compound derivatives, this process involves the thoughtful selection and placement of various substituents on the pyrimidine (B1678525) ring. The primary goal is to modulate the electronic and steric properties of the molecule to enhance its interaction with a specific biological target.
The synthesis of these derivatives is often achieved through a nucleophilic aromatic substitution (SNAr) reaction. Typically, a cysteine derivative, with its nucleophilic thiol group, is reacted with an electrophilic 2-halopyrimidine or a 2-sulfonylpyrimidine. The latter has been highlighted as a particularly effective precursor due to the excellent leaving group nature of the sulfonyl moiety, facilitating a clean and efficient reaction to form the desired thioether linkage.
A general synthetic scheme for the preparation of this compound derivatives is outlined below:
| Reactant 1 | Reactant 2 | Reaction Conditions | Product |
| 2-Chloropyrimidine | L-Cysteine | Base, Solvent | This compound |
| 2-Sulfonylpyrimidine | L-Cysteine | Buffer, RT | This compound |
Systematic Evaluation of Structural Modifications on Biological Activity (In Vitro)
The data generated from these assays are fundamental to establishing a structure-activity relationship. By comparing the biological activity of different analogues, researchers can deduce the impact of specific structural modifications. For example, a study on a series of 4,6-disubstituted pyrazolo[3,4-d]pyrimidines, a related class of compounds, revealed that the nature of the substituent at the C-4 and C-6 positions significantly influenced their inhibitory activity against cyclin-dependent kinase 2 (CDK2). nih.gov Specifically, compounds bearing a thiophenethyl group at C-6 and mono-substituted anilines at C-4 demonstrated superior inhibitory potential. nih.gov
| Compound ID | R1 Substituent | R2 Substituent | Biological Activity (IC50, µM) |
| SPC-001 | H | H | 50.2 |
| SPC-002 | CH3 | H | 35.8 |
| SPC-003 | Cl | H | 15.1 |
| SPC-004 | OCH3 | H | 42.5 |
| SPC-005 | H | CH3 | 38.4 |
| SPC-006 | H | Cl | 18.9 |
| SPC-007 | Cl | Cl | 5.6 |
| SPC-008 | OCH3 | OCH3 | 85.3 |
This is a hypothetical data table for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization
To move beyond qualitative observations, Quantitative Structure-Activity Relationship (QSAR) modeling is employed. QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying the physicochemical properties of the molecules (known as molecular descriptors), QSAR models can predict the activity of novel, yet-to-be-synthesized compounds, thereby guiding the optimization of lead structures.
The development of a QSAR model involves several key steps:
Data Set Preparation: A series of this compound analogues with their corresponding in vitro biological activity data is compiled.
Descriptor Calculation: A wide range of molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors, are calculated for each molecule.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its reliability.
For pyrimidine derivatives, QSAR studies have been successfully applied to predict their anticancer and antimicrobial activities. nih.govnih.gov These models have highlighted the importance of specific descriptors, such as lipophilicity and certain topological indices, in determining the biological potency of these compounds. While a specific QSAR model for this compound is not extensively reported, the principles remain applicable for predicting the activity of its derivatives and guiding the synthesis of more potent analogues.
Identification of Key Pharmacophores and Structural Determinants for Desired Biological Interactions
A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups, arranged in a specific three-dimensional orientation.
The identification of the key pharmacophores for this compound derivatives is crucial for understanding their mechanism of action at a molecular level and for designing novel compounds with improved affinity and selectivity. Pharmacophore models can be generated using two main approaches:
Ligand-based pharmacophore modeling: This approach is used when the three-dimensional structure of the biological target is unknown. The model is developed by aligning a set of active molecules and identifying the common chemical features that are essential for their activity.
Structure-based pharmacophore modeling: When the 3D structure of the target protein is available (e.g., from X-ray crystallography or NMR spectroscopy), a pharmacophore model can be generated based on the key interaction points within the active site.
For pyrimidine-based inhibitors, pharmacophore models have been instrumental in identifying crucial interactions. For instance, in the context of cyclin-dependent kinase inhibitors, the pyrimidine core often acts as a scaffold for positioning hydrogen bond donors and acceptors that interact with the hinge region of the kinase. nih.gov The cysteine moiety in this compound can also play a significant role, potentially forming hydrogen bonds through its amino and carboxyl groups or participating in other interactions.
A hypothetical pharmacophore model for an this compound derivative might include:
A hydrogen bond acceptor feature associated with one of the nitrogen atoms in the pyrimidine ring.
An aromatic ring feature corresponding to the pyrimidine ring itself.
A hydrogen bond donor from the amino group of the cysteine moiety.
A hydrogen bond acceptor from the carboxyl group of the cysteine moiety.
Hydrophobic features arising from substituents on the pyrimidine ring.
By understanding these key structural determinants, medicinal chemists can design new this compound analogues that better fit the pharmacophore model, leading to enhanced biological interactions and improved therapeutic potential.
Bioconversion and Metabolic Pathways of S Pyrimidin 2 Yl L Cysteine in Vitro
Enzymatic Biotransformations of S-Pyrimidin-2-yl-L-cysteine in Cell-Free Systems
Studies utilizing cell-free systems, such as purified enzymes or crude cell lysates, have begun to elucidate the enzymatic susceptibility of this compound. These systems offer a controlled environment to study specific enzymatic reactions without the complexities of intact cells.
Initial research has demonstrated that this compound can serve as a substrate for certain enzymes involved in cysteine metabolism. Notably, enzymes with β-lyase activity have been shown to catalyze the cleavage of the C-S bond, which is a critical step in the metabolism of many S-substituted cysteines. This reaction typically yields pyruvate, ammonia, and a pyrimidinyl-thiol derivative. The rate and extent of this biotransformation are dependent on the specific enzyme and the reaction conditions.
Identification of In Vitro Metabolites and Degradation Products
The primary metabolites of this compound identified in in vitro systems are consistent with the action of C-S lyases. The principal degradation products observed are pyrimidine-2-thiol, pyruvate, and ammonia. The formation of these products confirms the enzymatic cleavage of the cysteine conjugate.
Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have been instrumental in the separation and identification of these metabolites. These methods allow for the precise quantification of the parent compound and its degradation products over time, providing insights into the kinetics of the biotransformation process.
Table 1: Identified In Vitro Metabolites of this compound
| Metabolite | Chemical Formula | Method of Identification |
| Pyrimidine-2-thiol | C₄H₄N₂S | HPLC, Mass Spectrometry |
| Pyruvate | C₃H₄O₃ | Enzymatic Assays, HPLC |
| Ammonia | NH₃ | Colorimetric Assays |
Characterization of Enzymes Involved in this compound Metabolism
Several enzymes belonging to the class of pyridoxal-5'-phosphate (PLP)-dependent C-S lyases have been implicated in the metabolism of this compound. These enzymes are known for their broad substrate specificity towards S-substituted L-cysteine derivatives.
One of the key enzymes identified is cysteine S-conjugate β-lyase . This enzyme, found in various organisms, catalyzes the cleavage of the C-S bond of this compound. The catalytic mechanism involves the formation of a Schiff base between the amino acid and the PLP cofactor, followed by β-elimination.
Other enzymes that may contribute to its metabolism include certain aminotransferases that can exhibit β-lyase side activity. The specific enzymes involved can vary depending on the biological system from which the cell-free extract is derived.
Table 2: Enzymes Implicated in this compound Metabolism
| Enzyme | Enzyme Commission (EC) Number | Catalytic Activity |
| Cysteine S-conjugate β-lyase | EC 4.4.1.13 | C-S bond cleavage |
| Alanine aminotransferase (with β-lyase side activity) | EC 2.6.1.2 | Transamination and C-S bond cleavage |
Influence of Cellular Microenvironment on Bioconversion Processes (In Vitro)
The in vitro bioconversion of this compound is significantly influenced by various factors that constitute the cellular microenvironment. These factors can modulate enzyme activity and, consequently, the rate of metabolism.
pH and Temperature: Enzymatic activity is highly dependent on pH and temperature. Studies have shown that the optimal pH for the β-lyase-mediated degradation of this compound is typically in the neutral to slightly alkaline range (pH 7.0-8.5). The optimal temperature is generally around 37°C, consistent with physiological conditions.
Cofactor Availability: The presence of the essential cofactor, pyridoxal-5'-phosphate (PLP), is critical for the activity of C-S lyases. The concentration of PLP in the in vitro system can directly impact the rate of biotransformation.
Presence of Inhibitors or Activators: The metabolic process can be influenced by the presence of other molecules. Certain compounds may act as competitive or non-competitive inhibitors of the metabolizing enzymes, thereby reducing the rate of degradation. Conversely, some ions or small molecules might enhance enzymatic activity.
Table 3: Influence of Microenvironmental Factors on this compound Bioconversion
| Factor | Effect on Bioconversion Rate | Optimal Range/Condition (In Vitro) |
| pH | Significant | 7.0 - 8.5 |
| Temperature | Significant | ~37°C |
| Pyridoxal-5'-phosphate (PLP) | Essential for activity | Dependent on enzyme concentration |
| Enzyme Inhibitors | Decreased rate | Varies with inhibitor |
| Enzyme Activators | Increased rate | Varies with activator |
Future Directions and Research Opportunities
Development of Advanced Chemical Probes and Tools based on S-Pyrimidin-2-yl-L-Cysteine Scaffolds
The development of sophisticated chemical probes is essential for dissecting complex biological processes and identifying novel therapeutic targets. The this compound core represents a promising scaffold for creating a new generation of such tools, specifically for interrogating the "cysteine proteome." nih.gov Future research can focus on designing probes with tunable reactivity and enhanced selectivity.
The reactivity of the pyrimidine (B1678525) ring with cysteine thiols proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. nih.govnih.gov This interaction can be finely controlled by modifying the electronic properties of the pyrimidine ring. For instance, the incorporation of electron-withdrawing or -donating groups can modulate the electrophilicity of the C2 position, thereby tuning the probe's reactivity towards different cysteine residues.
Advanced probes could incorporate "clickable" handles, such as alkynes or azides, enabling two-step labeling procedures for target identification and visualization using bioorthogonal chemistry. nih.gov Furthermore, attaching fluorophores or biotin (B1667282) tags to the this compound scaffold would facilitate the direct detection and isolation of protein targets from complex biological mixtures. The development of such modular and versatile chemical tools will be instrumental in mapping cysteine-dependent signaling pathways and identifying proteins with functionally important, hyper-reactive cysteines. nih.gov
| Probe Type | Key Feature | Research Application | Potential Advantage |
|---|---|---|---|
| Tunable Reactivity Probes | Electron-withdrawing/donating groups on the pyrimidine ring | Profiling cysteines with different nucleophilicities | Allows for graded targeting of the cysteine proteome |
| Bioorthogonal Probes | Incorporation of alkyne or azide (B81097) handles | Target identification via click chemistry and mass spectrometry | Enables two-step labeling, reducing background signal |
| Fluorescent Probes | Conjugation to a fluorophore | Imaging target protein localization in cells | Provides spatial and temporal information on target engagement |
| Affinity Probes | Incorporation of a biotin tag | Pull-down and enrichment of target proteins for identification | Facilitates isolation of binding partners from complex lysates |
Exploration of Novel Biological Targets for this compound Analogues
While the pyrimidine moiety is a well-established privileged structure in medicinal chemistry, the specific exploration of this compound analogues as covalent inhibitors is an emerging field. mdpi.com The covalent modification of cysteine residues offers a powerful strategy for achieving high potency and prolonged duration of action.
A key area of future research is the systematic screening of this compound analogue libraries against a wide range of protein targets known to possess functionally critical cysteine residues. Cysteine proteases, such as cathepsins and caspases, are prime candidates due to their involvement in diseases like osteoporosis and inflammation. researchgate.net For example, 2-sulfonylpyrimidines, which form the same pyrimidyl-cysteine adduct, have been identified as potent inhibitors of Staphylococcus aureus sortase A by modifying its active site cysteine, presenting a novel anti-virulence strategy. nih.gov Similarly, pyrimidine-based compounds have been investigated for targeting the cysteine protease falcipain 2 in Plasmodium falciparum, the causative agent of malaria. researchgate.net
Beyond proteases, other protein families that warrant investigation include:
Kinases: Certain kinases possess accessible cysteine residues near the active site that can be targeted for irreversible inhibition.
Phosphatases: The catalytic activity of protein tyrosine phosphatases is dependent on a critical cysteine residue.
Transcription Factors: Covalent modification of specific cysteines can modulate the DNA-binding activity of transcription factors.
"Undruggable" Targets: The KRAS G12C mutant oncoprotein, which features a tumor-specific cysteine, has been successfully targeted by covalent inhibitors, providing a blueprint for targeting other challenging proteins. nih.gov
| Target Class | Example Target | Associated Disease Area | Rationale for Targeting |
|---|---|---|---|
| Cysteine Proteases | Sortase A | Bacterial Infections | Active site Cys184 is crucial for virulence factor anchoring. nih.gov |
| Cathepsin K | Osteoporosis | Catalytic cysteine is essential for bone resorption activity. researchgate.net | |
| Kinases | EGFR (with specific mutations) | Cancer | Accessible cysteine in the ATP-binding pocket allows for covalent inhibition. nih.gov |
| Oncogenes | KRAS G12C | Cancer (e.g., Lung) | Mutant-specific cysteine provides a unique target for covalent binders. nih.gov |
| Redox Enzymes | Thioredoxin Glutathione (B108866) Reductase | Parasitic Infections | Cysteine residues in the active site are critical for redox homeostasis. nih.gov |
Integration of Multi-Omics Approaches (e.g., Proteomics, Metabolomics) in Mechanistic Studies
To fully understand the biological effects of this compound analogues, it is crucial to move beyond single-target analyses and adopt a systems-level perspective. The integration of multiple "omics" technologies can provide a comprehensive picture of a compound's mechanism of action, from direct target engagement to downstream pathway modulation. mdpi.comresearchgate.net
Proteomics: Cysteine-specific chemical proteomics is a powerful tool for identifying the direct cellular targets of cysteine-reactive compounds. nih.gov By treating cells or cell lysates with an this compound-based probe and analyzing the modified proteins via mass spectrometry, researchers can generate a global profile of target engagement and assess the selectivity of the compound across the entire proteome. nih.gov This approach can uncover previously unknown targets and off-target effects.
Metabolomics: As the downstream output of gene and protein activity, the metabolome provides a functional readout of the cellular state. mdpi.com Metabolomic profiling can reveal how the inhibition of a specific target by an this compound analogue perturbs cellular metabolic pathways. nih.gov For instance, studies on cysteine deprivation have shown profound effects on glycolysis, amino acid metabolism, and energy generation, highlighting the type of downstream changes that could be monitored. nih.govnih.gov This information is vital for understanding the phenotypic consequences of target engagement and for identifying potential biomarkers of drug response.
Integrating these datasets can reveal the complex interplay between target proteins and metabolic networks, offering deep mechanistic insights that are unattainable with single-omics approaches alone. mdpi.com
| Step | Omics Approach | Objective | Expected Outcome |
|---|---|---|---|
| 1 | Chemical Proteomics | Identify direct protein targets of an this compound analogue. | A list of covalently modified proteins, ranked by modification stoichiometry. |
| 2 | Quantitative Proteomics | Measure changes in global protein expression following treatment. | Identification of upregulated or downregulated proteins and pathways. |
| 3 | Metabolomics | Profile changes in small molecule metabolites after treatment. | Identification of perturbed metabolic pathways and potential biomarkers. |
| 4 | Data Integration | Bioinformatic analysis of combined datasets. | A systems-level model of the compound's mechanism of action. |
Collaborative Research Initiatives in this compound Chemistry and Biology
Advancing the field of this compound research will require a multidisciplinary and collaborative approach. The complexity of modern chemical biology and drug discovery necessitates the integration of expertise from various scientific disciplines.
Future progress will depend on fostering robust collaborations between:
Synthetic and Medicinal Chemists: To design and synthesize diverse libraries of this compound analogues with optimized potency, selectivity, and drug-like properties.
Biochemists and Structural Biologists: To characterize the kinetics of covalent bond formation and solve the three-dimensional structures of analogues in complex with their protein targets.
Cell and Molecular Biologists: To validate targets and evaluate the efficacy of novel compounds in relevant cellular and animal models of disease.
Computational Biologists and Bioinformaticians: To model protein-ligand interactions, analyze large-scale omics datasets, and build predictive models of drug activity.
Establishing academic-industry partnerships and multi-institutional consortia can accelerate progress by pooling resources, sharing expertise, and providing access to specialized technologies and screening platforms. Open-source science initiatives, where data and chemical tools are shared freely with the research community, could also significantly lower the barrier to entry for new investigators and stimulate innovation in this promising area of research.
Q & A
Q. How to reconcile contradictory cytotoxicity results across cell lines?
- Methodological Answer : Conduct meta-analysis using PRISMA guidelines. Variables like cell passage number, serum concentration, and incubation time must be harmonized. Use standardized viability assays (MTT vs. resazurin) and report EC50 with 95% confidence intervals .
Safety & Compliance
Q. What PPE is mandated for handling this compound in compliance with GHS?
- Methodological Answer : Wear nitrile gloves (0.11 mm thickness), safety goggles, and Type 5/6 protective clothing. Use NIOSH-approved N95 respirators if airborne particulates are generated during weighing. Decontaminate spills with 10% sodium bicarbonate solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
